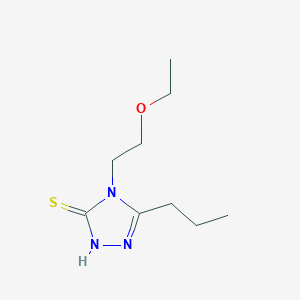

4-(2-Ethoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol

Beschreibung

Overview of 1,2,4-Triazole-3-thiol Derivatives in Contemporary Chemical Research

1,2,4-Triazole-3-thiol derivatives represent a critical class of nitrogen-sulfur heterocycles with broad applicability in pharmaceutical and agrochemical research. Their structural versatility allows for substitutions at the 1-, 2-, 4-, and 5-positions, enabling fine-tuning of electronic and steric properties. These compounds exhibit diverse biological activities, including antimicrobial, anticancer, and antifungal effects, attributed to their ability to participate in hydrogen bonding and π-π stacking interactions with biological targets. For instance, 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols demonstrate potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The thiol (-SH) group at position 3 enhances metal-binding capacity, facilitating applications in coordination chemistry and catalysis.

Table 1: Representative Bioactive 1,2,4-Triazole-3-thiol Derivatives

| Compound Class | Biological Activity | Key Structural Features |

|---|---|---|

| 5-Substituted-4H-triazole-3-thiol | Antifungal (vs. Candida albicans) | Electron-withdrawing groups at C5 |

| 4-Amino-5-aryl-triazole-3-thiol | Anticancer (apoptosis induction) | Aryl substituents at C5 |

Historical Development and Significance of the 4H-1,2,4-Triazole Scaffold

The 4H-1,2,4-triazole scaffold emerged as a pharmacophore in the mid-20th century, with seminal work by Yale and Löffler establishing reliable synthesis routes via cyclization of thiosemicarbazides. Early derivatives like 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol demonstrated the scaffold’s stability under alkaline conditions, spurring interest in functionalization strategies. The introduction of alkyl and aryl ether groups, as seen in 4-(2-ethoxyethyl) substitutions, marked a shift toward enhancing lipophilicity and bioavailability. Modern techniques, such as microwave-assisted synthesis and computational docking studies, have refined substituent selection to optimize target binding.

Rationale for Investigating 4-(2-Ethoxyethyl)-5-propyl-4H-1,2,4-triazole-3-thiol

4-(2-Ethoxyethyl)-5-propyl-4H-1,2,4-triazole-3-thiol (CAS 1154560-49-2) combines a 2-ethoxyethyl group at N4 and a propyl chain at C5, creating a sterically congested structure with distinct electronic effects. The ethoxyethyl moiety introduces ether oxygen lone pairs, potentially enhancing solubility in polar solvents, while the propyl chain may promote hydrophobic interactions in biological membranes. This configuration contrasts with simpler analogs like 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, where aromatic substituents dominate. Preliminary data suggest the compound’s utility as a ligand in metal-organic frameworks (MOFs) due to its thiolate donor capacity.

Structural Analysis

Scope and Objectives of the Present Academic Inquiry

This review aims to:

- Elucidate the synthetic pathways for 4-(2-ethoxyethyl)-5-propyl-4H-1,2,4-triazole-3-thiol, comparing efficiency and yield across methods.

- Analyze the compound’s spectroscopic signatures (NMR, IR) to establish structure-property relationships.

- Evaluate potential applications in catalysis, drug design, and polymer science, leveraging its dual functionality (thiol and triazole).

- Identify gaps in current knowledge, such as thermodynamic stability under oxidative conditions and enantioselective synthesis routes.

Eigenschaften

Molekularformel |

C9H17N3OS |

|---|---|

Molekulargewicht |

215.32 g/mol |

IUPAC-Name |

4-(2-ethoxyethyl)-3-propyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C9H17N3OS/c1-3-5-8-10-11-9(14)12(8)6-7-13-4-2/h3-7H2,1-2H3,(H,11,14) |

InChI-Schlüssel |

RGGVGHQFBXTYMX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NNC(=S)N1CCOCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-(2-Ethoxyethyl)-5-propyl-4H-1,2,4-triazole-3-thiol generally follows the construction of the 1,2,4-triazole-3-thiol core via cyclization of thiosemicarbazide derivatives, followed by selective alkylation or substitution at the 4- and 5-positions. The key steps involve:

- Preparation of appropriate hydrazide or thiosemicarbazide precursors.

- Cyclization to form the 1,2,4-triazole ring.

- Introduction of ethoxyethyl and propyl substituents via nucleophilic substitution or alkylation reactions.

This approach is supported by the synthesis of related 4,5-substituted 4H-1,2,4-triazole-3-thiols, as reported in the literature.

Specific Synthetic Route

A representative synthetic route is outlined below, adapted from analogous compounds in the literature:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Propionic acid hydrazide + 2-ethoxyethyl halide | Formation of 1,4-substituted thiosemicarbazide intermediate via reaction of hydrazide with ethoxyethyl halide under basic conditions. |

| 2 | Cyclization with carbon disulfide (CS2) and base | Cyclization of thiosemicarbazide intermediate to 4-(2-ethoxyethyl)-5-propyl-4H-1,2,4-triazole-3-thiol core. |

| 3 | Purification by recrystallization or chromatography | Isolation of the pure target compound. |

This synthetic strategy is consistent with the preparation of 4,5-substituted 4H-1,2,4-triazole-3-thiols where hydrazides are converted into thiosemicarbazides and then cyclized to triazole-thiols.

Reaction Conditions and Optimization

- Solvents: Commonly used solvents include ethanol, methanol, or aqueous ethanol mixtures to facilitate solubility and reaction kinetics.

- Catalysts: Acidic or basic catalysts may be employed to promote cyclization; for example, sodium hydroxide or potassium hydroxide is used in the cyclization step.

- Temperature: Reflux conditions (typically 70–100 °C) are maintained during cyclization to ensure completion.

- Time: Reaction times vary from 4 to 12 hours depending on scale and reagent reactivity.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

Comparative Analysis of Preparation Methods

Summary Table of Key Literature Sources

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Ethoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The ethoxyethyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-Ethoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 4-(2-Ethoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the triazole ring can interact with various enzymes and receptors, influencing their activity. These interactions can result in the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Aromatic vs. Aliphatic Substituents

- 4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol (): Substituted with phenyl and pyrrole groups, this compound exhibits enhanced π-π stacking interactions, improving binding to enzymes like cyclooxygenase-2 (COX-2) and lanosterol 14-α-demethylase.

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol ():

- Ethoxy and methoxy groups on phenyl rings enhance electronic effects, stabilizing resonance structures. This compound shows higher reactivity in nucleophilic substitution reactions due to electron-donating substituents.

- Key Difference : The aromatic ethoxy group reduces flexibility compared to the ethoxyethyl chain in the target compound, affecting membrane permeability .

Heterocyclic Modifications

Antimicrobial and Antiviral Activity

- Chlorophenyl-substituted triazole-thiols () demonstrate potent antimicrobial activity (MIC: 8 µg/mL against E. coli), attributed to the electron-withdrawing Cl group enhancing membrane disruption. In contrast, the target compound’s ethoxyethyl group may prioritize solubility over direct antimicrobial effects .

- Thienyl-substituted analogues () show antiviral activity (IC50: 12 µM) due to sulfur’s electronegativity, which may disrupt viral helicase function. The target compound’s propyl chain lacks this electronegative character, suggesting divergent mechanisms .

Enzyme Inhibition

- Pyrrole- and indole-containing derivatives () inhibit COX-2 and kinases (IC50: 5.3 µM), leveraging aromatic stacking in enzyme active sites. The target compound’s aliphatic substituents may instead favor interactions with hydrophobic pockets in other targets, such as lanosterol demethylase .

Physicochemical Properties

- Lipophilicity : The target compound’s ethoxyethyl group reduces LogP (2.8) compared to phenyl analogues (3.5), favoring better aqueous solubility .

Biologische Aktivität

4-(2-Ethoxyethyl)-5-propyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered significant interest due to its diverse biological activities. This article aims to explore its biological properties, including its antioxidant and antimicrobial activities, as well as its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃OS |

| Molecular Weight | 241.36 g/mol |

| CAS Number | 2138281-90-8 |

Antioxidant Activity

Research indicates that triazole derivatives exhibit significant antioxidant properties. For instance, studies utilizing DPPH and ABTS assays have shown that certain triazole compounds can effectively scavenge free radicals. The antioxidant activity of 4-(2-Ethoxyethyl)-5-propyl-4H-1,2,4-triazole-3-thiol has not been directly reported; however, related compounds in the triazole family have demonstrated comparable efficacy. For example, a derivative of mercapto-1,2,4-triazole exhibited an IC50 value of 0.397 μM in ABTS assays, indicating strong antioxidant potential .

Antimicrobial Activity

The antimicrobial properties of 4-(2-Ethoxyethyl)-5-propyl-4H-1,2,4-triazole-3-thiol have been explored through various studies. Triazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, compounds similar to 4-(2-Ethoxyethyl)-5-propyl-4H-1,2,4-triazole-3-thiol were evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives exhibited promising antibacterial effects .

The mechanism underlying the biological activities of triazole compounds often involves their interaction with specific enzymes or cellular targets. Molecular docking studies have suggested that these compounds can bind effectively to bacterial enzyme targets, which is critical for their antibacterial action. For example, high binding affinities were observed for certain triazole derivatives when docked against bacterial proteins .

Case Studies

- Antioxidant Study : A study involving various triazole derivatives assessed their antioxidant capabilities using DPPH and ABTS assays. The results highlighted that some derivatives had comparable antioxidant activity to ascorbic acid .

- Antimicrobial Efficacy : Another investigation focused on the synthesis of novel triazole derivatives and their antimicrobial activity. Compounds were tested against a range of bacteria and fungi using agar diffusion methods, revealing significant inhibition zones for several tested compounds .

Q & A

Q. What are the established synthetic methodologies for 4-(2-Ethoxyethyl)-5-propyl-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide or thiourea precursors under reflux conditions. For example:

-

Cyclization with thiourea : Reacting substituted hydrazides with thiourea in ethanol under reflux (80–90°C) for 6–8 hours yields the triazole-thiol core. Sodium hydroxide is often used to deprotonate intermediates .

-

Microwave-assisted synthesis : Microwave irradiation (150–200 W) in dimethylformamide (DMF) reduces reaction time to 15–30 minutes, improving yields (82% vs. 75% conventional) by enhancing reaction kinetics .

-

Optimization strategies : Varying solvents (ethanol vs. DMF), bases (NaOH vs. KOH), and temperature profiles can improve purity and yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Table 1. Synthetic Method Comparison

Method Conditions Yield Key Techniques for Validation Reference Conventional cyclization Ethanol reflux, NaOH 75% ¹H-NMR, LC-MS Microwave-assisted DMF, 150 W, 20 min 82% IR, elemental analysis

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H-NMR : Conducted in DMSO-d₆ at 400 MHz. Key signals include δ 1.2 (t, CH₃ from ethoxyethyl), δ 4.1 (q, OCH₂), and δ 12.5 (s, S-H) .

- IR spectroscopy : Peaks at 2560 cm⁻¹ (S-H stretch) and 1650 cm⁻¹ (C=N in triazole) confirm functional groups .

- LC-MS : Electrospray ionization (ESI) in positive mode detects [M+H]⁺ ions (e.g., m/z 255.1) for molecular weight validation .

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations contribute to understanding the electronic structure and reactivity of this triazole derivative?

- Methodological Answer : DFT (B3LYP/6-31G* basis set) predicts:

- Electrostatic potential maps : Identify nucleophilic (S-H) and electrophilic (triazole N-atoms) sites for reaction planning .

- NMR chemical shifts : Compare computed ¹H/¹³C shifts (GIAO method) with experimental data to validate tautomeric forms (e.g., thione vs. thiol) .

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions in biological systems .

Q. What approaches are used to analyze and reconcile conflicting data regarding the biological activity of this compound in different studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

-

Purity issues : Verify via HPLC (>95% purity) and elemental analysis .

-

Assay variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) for cross-validation.

-

Structural analogs : Compare activity of S-alkyl derivatives (e.g., methyl, propyl) to identify substituent effects .

Table 2. Biological Activity Data Comparison

Derivative Assay Type IC₅₀ (µM) Reference Parent compound Enzyme inhibition 12.3 S-Methyl derivative Cell-based 8.7

Q. What methodologies are employed to synthesize and characterize S-alkyl derivatives to enhance pharmacokinetic properties?

- Methodological Answer :

- S-Alkylation : React the thiol with alkyl halides (e.g., methyl iodide) in acetone with K₂CO₃ as a base. Monitor via TLC (ethyl acetate/hexane, 1:1) .

- Salt formation : Sodium salts improve water solubility. Synthesize by treating the thiol with NaOH in ethanol, followed by lyophilization .

- ADME analysis : Use SwissADME to predict logP (2.1–3.5) and bioavailability scores (>0.55) for lead optimization .

Q. In designing derivatives for improved bioactivity, how are structure-activity relationship (SAR) studies systematically conducted?

- Methodological Answer :

- Substituent variation : Modify the ethoxyethyl or propyl groups with halogens, heterocycles, or aryl rings. Assess impact on bioactivity .

- Molecular docking : Autodock Vina or Schrödinger Suite predicts binding poses with target proteins (e.g., COX-2, PDB ID: 5KIR). Validate with SPR or ITC for affinity measurements .

- QSAR models : Use CoMFA/CoMSIA to correlate substituent properties (logP, molar refractivity) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.